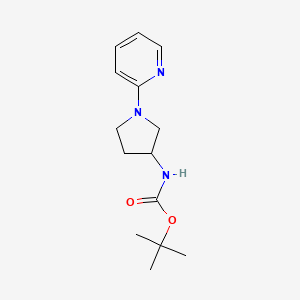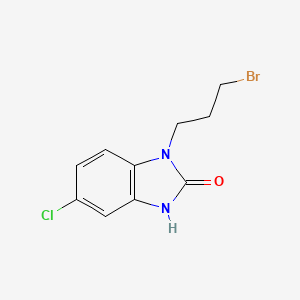
1-(3-Bromopropyl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, compounds like this are part of the benzimidazole family, which are often used in medicinal chemistry due to their biological activity . They contain a bromopropyl and a chloro group, which can participate in various chemical reactions.
Synthesis Analysis
The synthesis of such compounds usually involves nucleophilic substitution reactions where the bromo or chloro group is replaced by another group . The exact method would depend on the desired product .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry .Chemical Reactions Analysis
These compounds can undergo various reactions like elimination, substitution, or addition reactions depending on the conditions . The bromo and chloro groups make the molecule more reactive.Physical And Chemical Properties Analysis
The physical and chemical properties like boiling point, melting point, solubility, etc., can be determined using various analytical techniques .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
63388-35-2 |
|---|---|
Fórmula molecular |
C10H10BrClN2O |
Peso molecular |
289.55 g/mol |
Nombre IUPAC |
3-(3-bromopropyl)-6-chloro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H10BrClN2O/c11-4-1-5-14-9-3-2-7(12)6-8(9)13-10(14)15/h2-3,6H,1,4-5H2,(H,13,15) |
Clave InChI |
ZAXGBHVNESQALC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC(=O)N2CCCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylfuro[3,4-b]pyridine-5,7-dione](/img/structure/B8780876.png)
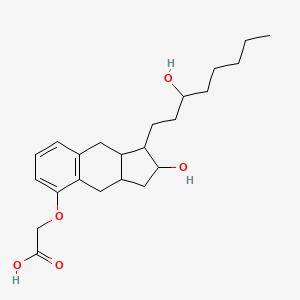
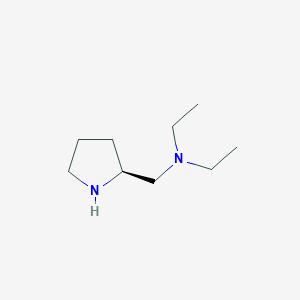
![3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B8780888.png)

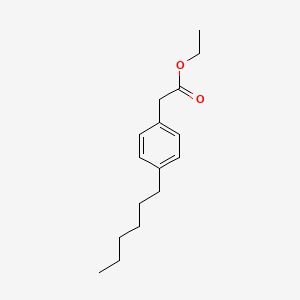

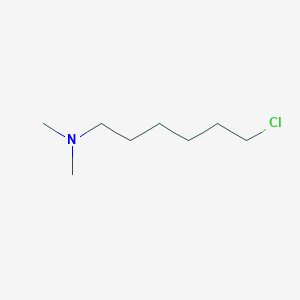
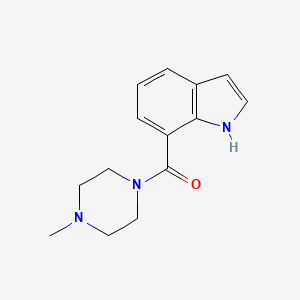
![4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8780928.png)
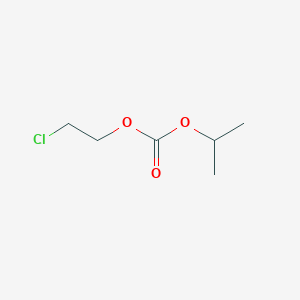
![1,4-Dioxaspiro[4.5]decane-6-carbaldehyde](/img/structure/B8780944.png)
